molecular formula C12H13NO4 B15217857 2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid

2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid

Cat. No.: B15217857
M. Wt: 235.24 g/mol
InChI Key: KXNXZIYPESTEFP-UHFFFAOYSA-N
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Description

2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring substituted with methoxy groups at positions 5 and 6, and an acetic acid moiety at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include 5,6-dimethoxyphenylhydrazine and an appropriate acetic acid derivative.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the action of natural indole derivatives, binding to receptors and modulating signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    5-Methoxyindole-3-acetic acid: Another indole derivative with a single methoxy group.

    1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: A synthetic indole derivative with additional substituents.

Uniqueness

2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid is unique due to the presence of two methoxy groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic pathways .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-(5,6-dimethoxyindol-1-yl)acetic acid

InChI

InChI=1S/C12H13NO4/c1-16-10-5-8-3-4-13(7-12(14)15)9(8)6-11(10)17-2/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

KXNXZIYPESTEFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2CC(=O)O)OC

Origin of Product

United States

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